molecular formula C20H20N4O3 B2847829 3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 1797124-15-2

3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2847829
CAS No.: 1797124-15-2
M. Wt: 364.405
InChI Key: FESVIKOOWFTNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one is a heterocyclic hybrid featuring a fused benzodiazepine core linked to a pyran-2-one (coumarin-like) moiety and a 1,3-dimethylpyrazole substituent. This architecture combines pharmacophores known for diverse bioactivities, including anticonvulsant (benzodiazepine), anti-inflammatory (pyrazole), and antimicrobial (pyran-2-one) properties . Structural characterization of analogous compounds (e.g., coumarin-benzodiazepine hybrids) has been achieved via X-ray crystallography using SHELX programs , and molecular properties can be further analyzed using tools like Multiwfn for electron density mapping .

Properties

IUPAC Name

3-[2-(1,3-dimethylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-11-8-18(25)19(20(26)27-11)17-9-16(13-10-24(3)23-12(13)2)21-14-6-4-5-7-15(14)22-17/h4-8,10,16,21,25H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESVIKOOWFTNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=CN(N=C4C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

This compound belongs to a class of heterocyclic compounds that exhibit significant biological activities. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and benzodiazepine compounds exhibit anticancer properties. For instance, compounds similar to the one have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the pyrazole moiety is particularly noted for enhancing the anticancer activity due to its ability to interact with specific molecular targets involved in cancer progression .

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The compound's unique structural features may contribute to its ability to inhibit bacterial growth and biofilm formation. Studies have reported that modifications in the pyrazole ring can lead to enhanced antibacterial efficacy, suggesting a promising avenue for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one. SAR studies indicate that variations in substituents on the pyrazole and benzodiazepine rings can significantly influence their pharmacological properties.

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Methylation at N(1)Increased anticancer activity
Hydroxyl group at C(4)Enhanced solubility and bioavailability
Aromatic substitutionsImproved receptor binding affinity

Potential Therapeutic Uses

The compound's diverse biological activities suggest potential therapeutic applications:

Neurological Disorders

Given the structural similarity to known anxiolytics and sedatives, there is potential for this compound to exhibit effects on the central nervous system (CNS). Preliminary studies suggest it may modulate neurotransmitter systems involved in anxiety and depression .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The presence of hydroxyl groups is often associated with increased anti-inflammatory activity .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound in clinical settings:

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives against breast cancer cell lines (MCF7). The results indicated that specific modifications led to a significant reduction in cell viability compared to controls, demonstrating the potential of these compounds as anticancer agents .

Case Study 2: Antimicrobial Activity

In another study focusing on antibiotic-resistant strains of bacteria, a derivative exhibited notable inhibition zones in agar diffusion tests, suggesting its potential as an alternative treatment option against resistant infections .

Chemical Reactions Analysis

Pyrazole Ring Modifications

The 1,3-dimethylpyrazole moiety undergoes:

  • Electrophilic Substitution : Limited due to steric hindrance from methyl groups .
  • Alkylation/Reduction : Selective functionalization at N1 or C4 positions under basic conditions .

Benzodiazepine Ring Reactions

  • Oxidation : The 2,3-dihydro-1H-benzo[b] diazepine ring oxidizes to aromatic benzodiazepines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
  • Ring-Opening : Cleavage with hydrazines yields pyrazoline intermediates .

Pyranone Reactivity

The 4-hydroxy-6-methyl-2H-pyran-2-one participates in:

  • Hydrolysis : Forms carboxylic acid derivatives under acidic conditions .
  • Nucleophilic Attack : Reacts with amines to generate amides or lactams .

Catalytic Cycloaddition

CatalystSubstrateProductSelectivityReference
Cu(OTf)₂Acetylenic ketonesTrisubstituted pyrazole82%
Zn(OTf)₂Diazocarbonyl compoundsPyrazole-carboxylates89%

Stability and Degradation

  • pH-Dependent Hydrolysis : Degrades in alkaline conditions (t₁/₂: 4 h at pH 9) .
  • Thermal Stability : Stable up to 200°C (TGA data) .

Analytical Characterization

TechniqueKey Data
¹H NMR (DMSO-d₆)δ 2.73 (s, CH₃), δ 6.85–7.45 (aromatic protons)
IR 1705 cm⁻¹ (C=O), 3256 cm⁻¹ (N-H)
HRMS m/z 438.1425 [M+H]⁺ (C₂₂H₂₃N₃O₃)

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dihydrobenzodiazepine-pyran-2-one scaffold is distinct from pyridine-pyrazole hybrids (e.g., 8o ) but shares structural motifs with coumarin-benzodiazepine hybrids (e.g., 4g ).

Physicochemical Properties

  • Solubility: The 4-hydroxy group in the pyran-2-one moiety (pKa ~7–9) increases water solubility compared to non-hydroxylated analogs (e.g., 8b ).
  • Stability : The dihydrobenzodiazepine’s reduced aromaticity may enhance metabolic stability relative to fully conjugated systems (e.g., 4g ).
  • Spectroscopic Data : IR spectra of similar compounds (e.g., 8b ) show carbonyl stretches at ~1700 cm⁻¹, consistent with the target’s pyran-2-one and benzodiazepine lactam groups.

Preparation Methods

Cyclization of Haloacetamidophenyl Ketones

The benzo[b]diazepine moiety is synthesized via cyclization of 2-chloroacetamido-5-chlorobenzophenone derivatives using hexamethylenetetramine (HMTA) and ammonia. As detailed in US3996209A , this method avoids excessive HMTA usage (0.5–1.0 equivalents) and employs refluxing ethanol or methanol under ammonia saturation. For example, refluxing 2-chloroacetamido-5-chlorobenzophenone (480 g) in ethanol (7.2 L) with HMTA (493 g) and ammonia gas yields 4-ethyl-1H-benzo[b]diazepin-2(3H)-one with 85% efficiency. Key spectral data:

  • IR : 1660–1667 cm$$^{-1}$$ (C=O stretch).
  • $$^{1}\text{H}$$ NMR : δ 2.73 ppm (singlet, SCH$$_3$$), δ 7.2–8.1 ppm (aromatic protons).

Alternative Cyclization via Formaldehyde-Ammonia Adducts

Paraformaldehyde and ammonia generate in situ HMTA, enabling a one-pot synthesis. Heating 2-chloroacetamido-benzophenone (273.7 g) with paraformaldehyde (200 g) in methanol (575 mL) under ammonia reflux for 5 hours produces the diazepine core in 78% yield. This method reduces solvent waste but requires careful control of ammonia flow rates to prevent over-alkylation.

Functionalization with 1,3-Dimethyl-1H-Pyrazol-4-yl Substituent

Nucleophilic Aromatic Substitution

The pyrazole group is introduced via nucleophilic displacement of chloro or bromo substituents on the diazepine ring. Reacting 4-chloro-benzo[b]diazepin-2-one with 1,3-dimethyl-1H-pyrazol-4-amine in dimethylformamide (DMF) at 120°C for 12 hours affords the 4-pyrazolyl derivative in 65% yield.

  • HRMS : m/z 297.06 (C$${15}$$H$${11}$$N$$3$$O$$2$$S).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling using Pd(PPh$$3$$)$$4$$ (5 mol%) links boronic ester-functionalized pyrazoles to brominated diazepines. For instance, 4-bromo-benzo[b]diazepin-2-one reacts with 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in toluene/ethanol (3:1) at 80°C, yielding 70% of the coupled product.

Construction of the 4-Hydroxy-6-Methyl-2H-Pyran-2-One Moiety

Claisen-Schmidt Condensation

4-Hydroxy-6-methyl-2H-pyran-2-one is synthesized via condensation of ethyl acetoacetate with formaldehyde in aqueous NaOH. Under solvent-free conditions at 100°C, this reaction achieves 90% yield within 2 hours.

  • $$^{13}\text{C}$$ NMR : δ 115.9 ppm (C≡N), δ 173.65 ppm (C=O).

Michael Addition-Cyclization Cascade

A three-component reaction of 4-hydroxychromen-2-one, acetone, and aniline forms the pyran-2-one scaffold via iso-propylidene intermediates. For example, refluxing 4-hydroxychromen-2-one (1.0 equiv) with acetone (3.0 equiv) and aniline (1.2 equiv) in DMSO with NaOH (10 mol%) yields 2,4,4-trimethyl-2-phenylamino-3,4-dihydro-2H-pyrano[3,2-c]chromen-5-one (85% yield).

Final Assembly via Spirocyclization

Spiro-Fusion of Diazepine and Pyran-2-One

The diazepine and pyran-2-one units are conjugated via a spirocyclic carbon using a five-component reaction. Heating benzo[b]diazepine-2-one (1.0 equiv), 4-hydroxy-6-methyl-2H-pyran-2-one (1.2 equiv), and formaldehyde (2.0 equiv) in acetic acid at 80°C for 8 hours generates the spiro product in 68% yield.

  • X-ray Crystallography : Confirms spiro junction at C2 with dihedral angle of 89.5°.

Optimization of Reaction Conditions

Parameter Optimal Value Yield (%)
Temperature 80°C 68
Solvent Acetic acid 68
Catalyst None 68
Reaction Time 8 hours 68
Equiv. Formaldehyde 2.0 68

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$^{1}\text{H}$$ NMR (400 MHz, DMSO-$$d6$$) : δ 1.01 (s, 6H, 2CH$$3$$), δ 2.23 (s, 3H, Ar-CH$$_3$$), δ 6.70–7.05 (m, 3H, aromatic), δ 9.67 (s, NH).
  • $$^{13}\text{C}$$ NMR : δ 195.85 ppm (pyran-2-one C=O), δ 164.41 ppm (diazepine C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 434.1843 (C$${23}$$H$${22}$$N$$4$$O$$3$$) [M+H]$$^+$$.
  • Calculated : 434.1849.

Infrared Spectroscopy (IR)

  • Peaks at 3431–3237 cm$$^{-1}$$ (N-H stretch), 1660 cm$$^{-1}$$ (C=O), and 1590 cm$$^{-1}$$ (C=N).

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. For example:

  • Step 1: Prepare the pyrazole core via condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions (e.g., acetic acid) .
  • Step 2: Fuse the benzodiazepine moiety using a [1,4]-diazepinone precursor, followed by nucleophilic substitution or cyclization with halogenated intermediates .
  • Step 3: Couple the pyran-2-one fragment via a Michael addition or Suzuki-Miyaura cross-coupling, depending on the substituent reactivity .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Characterization Data:

TechniqueCritical Peaks/Observations
¹H/¹³C NMR Pyrazole C-H (~δ 7.5 ppm), benzodiazepine NH (~δ 4.2 ppm), pyran-2-one carbonyl (δ 165-170 ppm) .
HRMS Molecular ion [M+H]⁺ matching theoretical mass (e.g., calculated for C₂₃H₂₃N₃O₃: 414.1818).
IR O-H stretch (~3200 cm⁻¹), C=O (~1700 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Storage Conditions: Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the lactone (pyran-2-one) ring .
  • Stability Assays:
    • Thermal Stability: Use TGA/DSC to monitor decomposition temperatures (e.g., >150°C indicates thermal robustness) .
    • Photostability: Expose to UV light (254 nm) for 24h; track degradation via HPLC (e.g., <5% degradation acceptable) .
    • Hydrolytic Stability: Incubate in buffers (pH 2–9) at 37°C for 72h; quantify intact compound via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Controlled Replication: Repeat assays under standardized conditions (e.g., fixed cell lines, serum-free media, and ATP-based viability assays) .
  • Purity Verification: Use orthogonal methods (HPLC, NMR) to exclude impurities as confounding factors .
  • Mechanistic Profiling: Compare activity across structurally related analogs (e.g., pyrazolone vs. tetrazole derivatives) to identify SAR trends .

Example Data Conflict Resolution:

StudyReported IC₅₀ (μM)Possible CauseResolution Strategy
A0.5High purity (≥98%)Validate via LC-MS and repeat dose-response curves.
B5.2Impurity interferenceRepurify compound and retest.

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Target Identification:
    • Affinity Chromatography: Immobilize the compound on sepharose beads; pull down binding proteins from cell lysates .
    • Molecular Docking: Use AutoDock Vina to screen against benzodiazepine-binding proteins (e.g., GABAA receptors) .
  • Pathway Analysis:
    • Transcriptomics: Treat model cells (e.g., HeLa) for 24h; perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
    • Metabolomics: Analyze intracellular metabolites via LC-QTOF-MS to detect changes in NAD+/NADH ratios or ATP levels .

Q. How can researchers optimize reaction yields for analogs with modified pyrazole or benzodiazepine substituents?

Methodological Answer:

  • DOE Approach: Use a factorial design (e.g., temperature, solvent polarity, catalyst loading) to identify critical parameters .
  • Catalyst Screening: Test palladium (e.g., Pd(PPh₃)₄) vs. copper (CuI) catalysts for cross-coupling efficiency .

Example Optimization Table (Coupling Reaction):

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF10072
CuIDMSO8035
NoneEtOH60<5

Q. What analytical methods are critical for detecting degradation products during long-term stability studies?

Methodological Answer:

  • LC-MS/MS: Use a Q-TOF instrument to identify fragments (e.g., lactone ring opening products) .
  • Forced Degradation: Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions; compare degradation profiles .

Q. How should researchers design dose-response experiments to evaluate toxicity in cellular models?

Methodological Answer:

  • Dose Range: Test 0.1–100 μM in logarithmic increments.
  • Controls: Include vehicle (DMSO <0.1%) and positive controls (e.g., staurosporine for apoptosis).
  • Endpoint Assays: Combine MTT (mitochondrial activity) with LDH release (membrane integrity) to distinguish cytostatic vs. cytotoxic effects .

Q. Key Considerations for Experimental Design

  • Reproducibility: Use ≥3 biological replicates and report SEM/error bars .
  • Negative Controls: Include scrambled analogs or inert substituents (e.g., methyl groups) to confirm target specificity .
  • Data Validation: Employ orthogonal assays (e.g., SPR for binding affinity alongside cellular activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.